molecular formula C21H22ClN3O3S B2901786 1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251551-17-3

1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2901786
CAS No.: 1251551-17-3
M. Wt: 431.94
InChI Key: LVMZEVVXVNEWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione belongs to the benzothiadiazine family, a class of heterocyclic compounds with a sulfur- and nitrogen-containing fused ring system. Its structure features:

  • A 4-chlorophenylmethyl group at position 1, enhancing lipophilicity and influencing pharmacokinetics.
  • A piperidine-1-carbonyl moiety at position 3, which may modulate receptor binding through steric and electronic effects.
  • A methyl group at position 7, likely improving metabolic stability.

This compound was synthesized via methods analogous to those described for benzothiadiazine derivatives in pharmacological studies, involving condensation reactions and subsequent functionalization of intermediates .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-5-10-19-18(13-15)25(14-16-6-8-17(22)9-7-16)23-20(29(19,27)28)21(26)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMZEVVXVNEWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiadiazine core, followed by the introduction of the chlorobenzyl and piperidinocarbonyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and piperidine derivatives. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

1-(4-Chlorobenzyl)-7-methyl-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various human cell lines, indicating its potential use in cancer research.

    Antitubercular Activities:

    Insecticidal Properties: Studies on related compounds have shown insecticidal properties, indicating potential agricultural uses.

    Electrochemical Oxidation: Research on the electrochemical oxidation of related compounds highlights their potential in synthetic chemistry applications.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in cellular processes. For example, its antiproliferative activity may be attributed to its ability to inhibit key enzymes involved in cell division and growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzimidazoles, benzotriazines, benzotriazoles, and other benzothiadiazines synthesized and tested in the same pharmacological framework . The table below highlights critical differences:

Compound Class Core Structure Key Substituents Pharmacological Activity (In Vitro) Notes
Target Compound Benzothiadiazine dione 4-chlorophenylmethyl, piperidine-CO Moderate to high (anticancer) Enhanced lipophilicity; piperidine may improve target binding
Benzothiadiazine 19 Benzothiadiazine dione Unspecified substituents Moderate (anticancer) Activity against MCF-7 and HepG2 cells
Benzimidazole 16 Benzimidazole Varied aryl/alkyl groups Low to moderate (anticancer) Reduced activity compared to benzothiadiazines
Benzotriazine 12 Benzotriazine Electron-withdrawing groups Moderate (anticancer) Susceptible to metabolic degradation
Benzotriazepine 8/10 Benzotriazepine Dicarbonyl-derived side chains Low (anticancer) Limited cell membrane penetration

Pharmacological Performance

  • Potency: The 4-chlorophenylmethyl group in the target compound likely enhances activity compared to non-halogenated analogs (e.g., benzotriazepines) by improving cell membrane permeability.
  • Selectivity : The piperidine-1-carbonyl group may confer selectivity for specific enzyme targets (e.g., kinases or proteases) over benzimidazoles, which exhibit broader but weaker interactions.
  • Metabolic Stability : The methyl group at position 7 reduces oxidative metabolism, contrasting with benzotriazines, which are prone to rapid clearance .

Notes

Structural Characterization : The compound’s crystal structure may have been resolved using SHELX or WinGX , standard tools for small-molecule crystallography .

Conformational Analysis : Ring puckering in the benzothiadiazine core (governed by Cremer-Pople parameters) could influence bioactivity, though this aspect remains unexplored in current studies .

Biological Activity

1-[(4-chlorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. The compound belongs to the class of benzothiadiazines and is characterized by the presence of a chlorobenzyl group and a piperidinocarbonyl moiety.

Synthesis and Structural Characteristics

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiadiazine core followed by the introduction of the chlorobenzyl and piperidinocarbonyl groups. Common reagents include chlorinating agents and methylating agents, optimized for yield and purity through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects by modulating enzyme activity or receptor interactions involved in cellular processes. For example, its antiproliferative properties could be linked to the inhibition of key enzymes responsible for cell division and growth.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, including:

  • Acetylcholinesterase : Demonstrating strong inhibitory activity which is critical in neuropharmacology.
  • Urease : The compound exhibited potent urease inhibition, with IC50 values indicating strong pharmacological potential against urease-related disorders.

Antibacterial Activity

In vitro studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness varies across different bacterial strains, highlighting its potential as an antibacterial agent.

Hypoglycemic Activity

Preliminary studies suggest that this compound may also possess hypoglycemic properties, making it a candidate for further research in diabetes management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructureBiological Activity
1-(4-Chlorobenzyl)piperidin-4-yl)methanolStructureModerate enzyme inhibition
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleStructureStrong antibacterial activity

This table illustrates how structural variations influence biological activity among similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antiproliferative Studies : A study demonstrated that treatment with varying concentrations resulted in significant reductions in cell viability across multiple cancer cell lines.
  • Enzyme Inhibition Assays : Compounds similar to 1-[(4-chlorophenyl)methyl]-7-methyl demonstrated significant inhibitory effects on acetylcholinesterase and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urea cycle disorders.
  • Antibacterial Screening : In a comprehensive screening against various bacterial strains, the compound showed promising results particularly against gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.